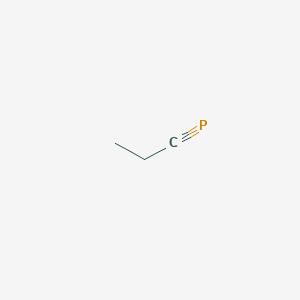![molecular formula C9H16O4S B14269053 Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate CAS No. 184647-78-7](/img/structure/B14269053.png)
Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate is an organic compound with the molecular formula C9H16O4S. It is known for its unique structural features, which include a methoxy group, a sulfanyl group, and a methylpropanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate typically involves the reaction of 3-methoxy-3-oxopropyl sulfanyl with 2-methylpropanoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxy-oxopropyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]propanoate
- Dimethyl 3,3’-thiodipropanoate
- Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate
Uniqueness
Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxy group and a sulfanyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
184647-78-7 |
|---|---|
Fórmula molecular |
C9H16O4S |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
methyl 3-(3-methoxy-3-oxopropyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C9H16O4S/c1-7(9(11)13-3)6-14-5-4-8(10)12-2/h7H,4-6H2,1-3H3 |
Clave InChI |
QBBDCPSYEXEBJG-UHFFFAOYSA-N |
SMILES canónico |
CC(CSCCC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


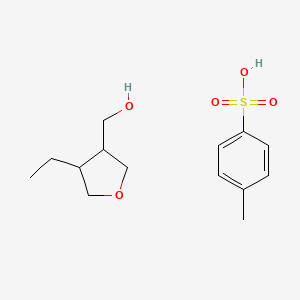
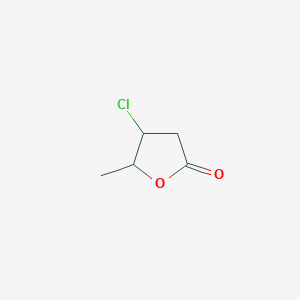
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)

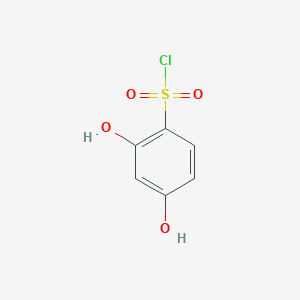
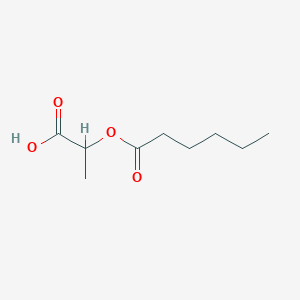
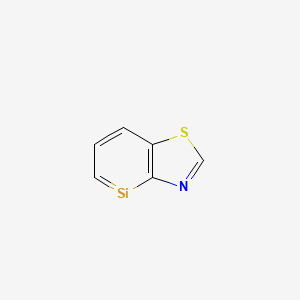
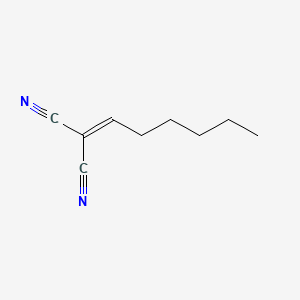
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
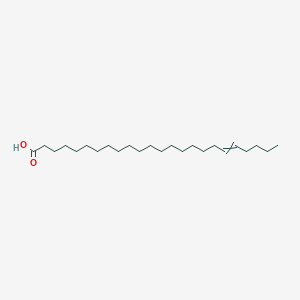
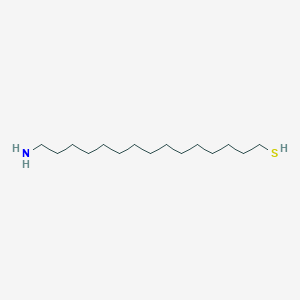
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
